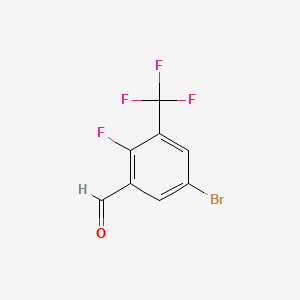

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

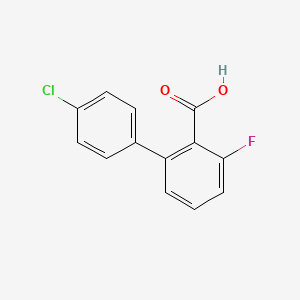

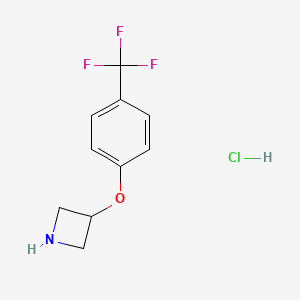

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3BrF4O . It is commonly used in the preparation of poly (arylene ether)s (PAEs) .

Synthesis Analysis

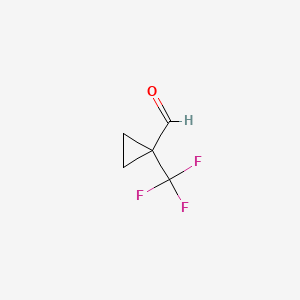

The synthesis of compounds similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C8H4BrF3O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-4H .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular weight of 253.02 g/mol . It is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Research on similar compounds has shown significant applications in catalysis and organic synthesis. For instance, the use of monodentate transient directing groups (MonoTDG) enables Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds from amidated products. This approach demonstrates the compound's utility in diversifying synthetic routes and accessing complex organic structures (Wu et al., 2021).

Polymer Science

In polymer science, derivatives of benzaldehydes, including those similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, have been used to synthesize novel copolymers. The Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetate has led to the development of trisubstituted ethylenes that copolymerize with styrene, revealing insights into copolymer composition, structure, and thermal properties. These copolymers exhibit unique thermal behaviors and potential for high-performance materials (Kharas et al., 2016).

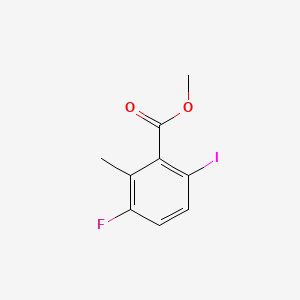

Organometallic Synthesis

The synthesis and reactivity of organometallic compounds derived from bromo and trifluoromethyl-substituted benzene compounds highlight their versatility as starting materials. These compounds serve as intermediates for generating organometallic species such as phenylmagnesium, -lithium, and -copper, which are pivotal in various synthetic applications, showcasing the potential of halogenated trifluoromethyl benzaldehydes in organometallic chemistry (Porwisiak & Schlosser, 1996).

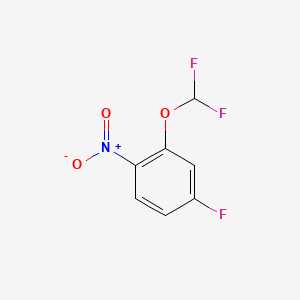

Fluorination Chemistry

The study of trifluoromethyltris(dialkylamino)phosphonium bromides presents another facet of research, illustrating the compound's role in fluorination chemistry. These compounds facilitate the trifluoromethylation of benzaldehyde, demonstrating the utility of related benzaldehydes in introducing fluorine into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Chernega et al., 1995).

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of 5-Br-2-F-3-TMB. The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to use it only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . The compound should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXEDWUBIBSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716486 |

Source

|

| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

CAS RN |

1291487-26-7 |

Source

|

| Record name | 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)